1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, also known as BFC, is a cyclopropane derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BFC is a highly reactive molecule that can be synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is not fully understood. However, it is believed to act as a reactive intermediate in several reactions, including cyclopropanation reactions and cross-coupling reactions. 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects and to inhibit the growth of several cancer cell lines. 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid has also been shown to have antimicrobial activity against several bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of new compounds. However, its high reactivity also makes it difficult to handle, and it can be dangerous if not handled properly. Another limitation of using 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is its cost, which can be prohibitive for some research groups.
Future Directions
There are several future directions for the use of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid in scientific research. One potential area of research is the development of new anticancer agents that incorporate 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid as a building block. Another potential area of research is the use of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid in the development of new antibiotics. Additionally, 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid could be used as a ligand in the development of new catalysts for use in organic synthesis. Overall, 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid has significant potential for use in drug discovery and development, and further research is needed to fully understand its potential applications.
Synthesis Methods
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid can be synthesized using several methods, including the reaction of 3-bromo-2-fluorobenzoic acid with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid in high yields. Other methods for synthesizing 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid include the use of a palladium-catalyzed cyclopropanation reaction and the reaction of 3-bromo-2-fluorobenzoic acid with ethyl diazoacetate.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid has shown significant potential as a building block for the development of new drugs. It has been used in the synthesis of several compounds, including anticancer agents, anti-inflammatory agents, and antibiotics. 1-(3-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid has also been used as a ligand in the development of new catalysts for use in organic synthesis.
properties
IUPAC Name |
1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-7-3-1-2-6(8(7)12)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDUTGWPCARSSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1314760-87-6 |
Source
|
Record name | 1-(3-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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